4-(3-chlorophenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(3-CHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
4-(3-CHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Another furo[3,4-b]pyridine derivative with similar structural features but different functional groups.
Substituted N-phenylpyrazine-2-carboxamides: Compounds with similar aromatic ring structures and potential biological activities.
Uniqueness
4-(3-CHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16ClNO3 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-(3-methylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H16ClNO3/c1-12-4-2-7-15(8-12)22-17-11-25-20(24)19(17)16(10-18(22)23)13-5-3-6-14(21)9-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
DMLXNSWLMMBXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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